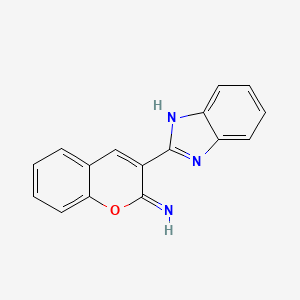

![molecular formula C18H22ClN3O B6577728 1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea CAS No. 1207054-96-3](/img/structure/B6577728.png)

1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-), which is a common functional group in organic chemistry. The molecule also contains a chlorophenyl group and a dimethylaminophenyl group, both of which are attached to the urea group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea group, the chlorophenyl group, and the dimethylaminophenyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the urea group might suggest that this compound can form hydrogen bonds, which could influence its solubility in water .科学研究应用

Synthesis and Inhibitory Activity Against Human Soluble Epoxide Hydrolase (sEH)

The compound was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield . Here’s why it’s relevant:

- Potent Inhibitors : 1,3-disubstituted ureas containing lipophilic moieties (such as adamantyl, bornyl, or 4-(trifluoromethoxy)phenyl) are potent sEH inhibitors active in nanomolar concentrations .

Green Synthesis and Antimicrobial Activities

Another avenue of research involves the green synthesis of related compounds. For instance, a simple, convenient, and environmentally friendly synthesis of 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl) piperazine derivatives has been explored. These derivatives exhibit antimicrobial activities .

Radical Approach for Alkene Hydromethylation

In a different context, the compound’s radical approach has been investigated for catalytic protodeboronation of alkyl boronic esters. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

未来方向

The future directions for research on this compound would depend on its intended use. If it has potential therapeutic applications, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it has potential industrial applications, future research might focus on optimizing its synthesis and exploring its properties .

作用机制

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .

Pharmacokinetics

Its predicted properties include a boiling point of 354.9±27.0 °C, a density of 1.318±0.06 g/cm3, and a pKa of 13.89±0.70 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may induce conformational changes in its targets, leading to altered cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state, determined by its pKa and the environmental pH, can affect its absorption and distribution .

属性

IUPAC Name |

1-(3-chlorophenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-22(2)17-10-8-14(9-11-17)5-4-12-20-18(23)21-16-7-3-6-15(19)13-16/h3,6-11,13H,4-5,12H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZOPAKUAXMUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)

![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)

![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)

![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)

![N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B6577707.png)

![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)

![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)

![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)

![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)